molecular formula C16H14O2 B13694236 6-(Benzyloxy)-3-methylbenzofuran

6-(Benzyloxy)-3-methylbenzofuran

Cat. No.: B13694236
M. Wt: 238.28 g/mol
InChI Key: QRYCMOHCQJBOBF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a benzyloxy group at the 6th position and a methyl group at the 3rd position of the benzofuran ring makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-3-methylbenzofuran typically involves the following steps:

    Benzylation: The introduction of the benzyloxy group can be achieved through the benzylation of a hydroxyl group on the benzofuran ring. This can be done using benzyl bromide in the presence of a base such as sodium hydride.

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scaling up laboratory procedures would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler benzofuran derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzofuran derivatives without the benzyloxy group.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

6-(Benzyloxy)-3-methylbenzofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Benzyloxy)-3-methylbenzofuran exerts its effects depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methyl group may influence the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

    6-(Benzyloxy)benzofuran: Lacks the methyl group at the 3rd position.

    3-Methylbenzofuran: Lacks the benzyloxy group at the 6th position.

    6-(Methoxy)-3-methylbenzofuran: Has a methoxy group instead of a benzyloxy group.

Uniqueness: 6-(Benzyloxy)-3-methylbenzofuran is unique due to the combined presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity in ways that are distinct from its analogs.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-methyl-6-phenylmethoxy-1-benzofuran

InChI

InChI=1S/C16H14O2/c1-12-10-18-16-9-14(7-8-15(12)16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

QRYCMOHCQJBOBF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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